A Technical Guide to the Physicochemical Properties of 5-chloro-2-(4-methyl-1H-pyrazol-1-yl)aniline: A Methodological and Predictive Approach
A Technical Guide to the Physicochemical Properties of 5-chloro-2-(4-methyl-1H-pyrazol-1-yl)aniline: A Methodological and Predictive Approach
Abstract
Chemical Identity and Structure
Correctly identifying the molecule is the foundational step for any further characterization. The structural and chemical identifiers for 5-chloro-2-(4-methyl-1H-pyrazol-1-yl)aniline are outlined below.
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IUPAC Name: 5-chloro-2-(4-methyl-1H-pyrazol-1-yl)aniline
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Molecular Formula: C₁₀H₁₀ClN₃
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Molecular Weight: 207.66 g/mol
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CAS Number: A unique CAS registry number has not been publicly assigned.
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Chemical Structure:
(Image generated based on IUPAC name)
Predicted Physicochemical Profile
In the absence of extensive experimental data, computational models provide a valuable starting point for understanding a molecule's behavior. These predictions are essential for designing experiments and for early-stage in silico screening in drug discovery pipelines.[1][2] The properties listed below are derived from well-established algorithms used across the pharmaceutical industry.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 207.66 g/mol | Conforms to Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability. |
| XLogP3 | ~2.8 - 3.2 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability.[3] |
| Topological Polar Surface Area (TPSA) | 51.9 Ų | Suggests good potential for oral absorption and cell permeability (typically <140 Ų). |
| Hydrogen Bond Donors | 1 (from the aniline -NH₂) | Influences solubility and receptor binding interactions. |
| Hydrogen Bond Acceptors | 3 (from the pyrazole and aniline nitrogens) | Affects solubility in aqueous media and potential for target binding. |
| Rotatable Bonds | 1 (the C-N bond linking the rings) | Low number suggests conformational rigidity, which can be favorable for binding affinity. |
| Predicted pKa (Most Basic) | ~3.5 - 4.5 (Aniline Nitrogen) | The aniline amine is weakly basic, meaning the molecule will be predominantly neutral at physiological pH (7.4). |
Experimental Characterization: Protocols and Rationale
The following sections provide detailed, self-validating protocols for the experimental determination of the most critical physicochemical properties. These methods are designed to be robust and are standard practice in preclinical drug development.
Aqueous Solubility Determination
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. It is essential to distinguish between kinetic and thermodynamic solubility, as they provide different insights.[4] Kinetic solubility is often measured in high-throughput screening to identify red flags, while thermodynamic solubility represents the true equilibrium state and is crucial for later-stage development.[5]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This method is considered the "gold standard" for determining equilibrium solubility.
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Preparation: Add an excess amount of solid 5-chloro-2-(4-methyl-1H-pyrazol-1-yl)aniline (e.g., ~2 mg) to a known volume (e.g., 1 mL) of Phosphate-Buffered Saline (PBS) at pH 7.4 in a glass vial.
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Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (25°C or 37°C) for 24-48 hours. This extended time is crucial to ensure equilibrium is reached between the solid and dissolved states.
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Phase Separation: After equilibration, allow the suspension to settle for 1 hour. Then, filter the supernatant through a 0.22 µm PVDF filter to remove undissolved solid. Causality Note: The choice of a low-binding filter like PVDF is critical to prevent loss of the analyte.
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Quantification: Prepare a standard curve of the compound in a suitable organic solvent (e.g., acetonitrile/water). Dilute the filtered aqueous sample with the same solvent and quantify the concentration using a validated HPLC-UV method.
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Validation: The presence of solid compound at the end of the experiment validates that a saturated solution was achieved.
Caption: Workflow for Shake-Flask LogD Determination.
Chemical Stability Assessment
Evaluating a compound's stability under various stress conditions is mandatory to identify potential degradation pathways and establish appropriate storage conditions. [6][7]A stability-indicating HPLC method is one that can resolve the parent compound from all potential degradation products. [8][9] Experimental Protocol: pH Stability (Forced Degradation)
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Method Development: Develop a reverse-phase HPLC method that produces a sharp, well-resolved peak for the parent compound.
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Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
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Stress Conditions:
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Acidic: Dilute the stock solution into 0.1 M HCl to a final concentration of ~50 µg/mL.
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Basic: Dilute the stock solution into 0.1 M NaOH to a final concentration of ~50 µg/mL.
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Neutral: Dilute the stock solution into purified water to a final concentration of ~50 µg/mL.
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Incubation: Incubate the three solutions at a controlled temperature (e.g., 50°C). A control sample is kept at 4°C.
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Time-Point Analysis: Inject samples onto the HPLC system at various time points (e.g., 0, 2, 4, 8, 24 hours). Before injection, the acidic and basic samples should be neutralized.
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Data Analysis: Monitor the peak area of the parent compound over time. A decrease in peak area indicates degradation. The appearance of new peaks signifies the formation of degradation products. The method is considered "stability-indicating" if these new peaks are well-resolved from the parent peak.
Caption: Workflow for pH-Based Forced Degradation Study.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 5-chloro-2-(4-methyl-1H-pyrazol-1-yl)aniline is not available, data from structurally similar anilines and heterocyclic compounds should be used to establish precautionary handling procedures. Aniline derivatives can be toxic and are often skin/eye irritants.
| Category | Recommendation |
| GHS Hazard Statements (Predicted) | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. Handle in a chemical fume hood. |
| Handling | Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents. |
Disclaimer: This safety information is extrapolated from related chemical classes. A full, independent risk assessment must be conducted before handling this compound.
Conclusion
5-chloro-2-(4-methyl-1H-pyrazol-1-yl)aniline presents a physicochemical profile, based on computational predictions, that is favorable for consideration in early-stage drug discovery. Its moderate lipophilicity and molecular size align with established guidelines for oral bioavailability. However, these in silico predictions require empirical validation. The protocols detailed in this guide provide a comprehensive and robust framework for determining the aqueous solubility, lipophilicity, and chemical stability of this molecule. Adherence to these standardized methods will generate the high-quality, reliable data necessary to confidently advance this chemical scaffold in research and development programs.
References
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Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved February 16, 2026, from [Link]
- Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.
-
ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved February 16, 2026, from [Link]
- Kujawski, J., et al. (2020). LogP / LogD shake-flask method v1.
- Martínez-Pla, J. J., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 115, 154-163.
-
ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved February 16, 2026, from [Link]
- Lin, J., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143).
-
Chemaxon. (n.d.). Calculators & Predictors. Retrieved February 16, 2026, from [Link]
-
Revvity Signals Software. (n.d.). ChemDraw. Retrieved February 16, 2026, from [Link]
-
CD ComputaBio. (n.d.). Physicochemical Properties Prediction Service. Retrieved February 16, 2026, from [Link]
-
Altabrisa Group. (2025). 3 Key Steps for HPLC Validation in Stability Testing. Retrieved February 16, 2026, from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved February 16, 2026, from [Link]
-
PubChem. (n.d.). 5-Chloro-2-[4-(2-methylphenyl)pyrazol-1-yl]aniline. Retrieved February 16, 2026, from [Link]
- Selvita, S. A. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
-
Evotec. (n.d.). Turbidimetric Solubility Assay. Retrieved February 16, 2026, from [Link]
-
Frederick National Laboratory for Cancer Research. (n.d.). Freeze Thaw Stability Study by HPLC-SEC SOP 22501 Rev 03. Retrieved February 16, 2026, from [Link]
- Park, K. (n.d.). Assay and Stability Testing. Kinam Park's Lab, Purdue University.
- Al-Ghananeem, A. M., et al. (2014). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Journal of Analytical Methods in Chemistry, 2014, 469037.
-
PubChem. (n.d.). 5-chloro-2-(1H-pyrazol-1-yl)aniline. Retrieved February 16, 2026, from [Link]
-
PureSynth. (n.d.). 2-(1h-Pyrazol-5-Yl)Aniline 97.0%(GC). Retrieved February 16, 2026, from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Physicochemical Properties Prediction Service - CD ComputaBio [computabio.com]
- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. enamine.net [enamine.net]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. kinampark.com [kinampark.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
